3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Kinase inhibitor Anticancer Selectivity profile

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a synthetic heterocyclic small molecule (C16H15FN6O, MW 326.335) that combines a pyridazine core with a furan-2-yl substituent at the 6-position and a 5-fluoropyrimidin-4-yl-piperazine motif at the 3-position. This compound belongs to a broader chemotype, disclosed in patents assigned to ABIVAX, CNRS, Institut Curie, and Université de Montpellier, that targets cancer, AIDS, and premature aging pathways.

Molecular Formula C16H15FN6O
Molecular Weight 326.335
CAS No. 2380187-99-3
Cat. No. B2546586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
CAS2380187-99-3
Molecular FormulaC16H15FN6O
Molecular Weight326.335
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=NC=C4F
InChIInChI=1S/C16H15FN6O/c17-12-10-18-11-19-16(12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2
InChIKeyRFFCDTIQSUSQRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (CAS 2380187-99-3): Procurement-Relevant Structural and Pharmacological Overview


3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a synthetic heterocyclic small molecule (C16H15FN6O, MW 326.335) that combines a pyridazine core with a furan-2-yl substituent at the 6-position and a 5-fluoropyrimidin-4-yl-piperazine motif at the 3-position. This compound belongs to a broader chemotype, disclosed in patents assigned to ABIVAX, CNRS, Institut Curie, and Université de Montpellier, that targets cancer, AIDS, and premature aging pathways [1]. The pyridazine scaffold distinguishes it from more common pyrimidine-based analogs and is associated with a unique kinase inhibition profile that favors PDGFR and KIT mutant selectivity [2].

Why 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine Cannot Be Replaced by Generic In-Class Analogs


Although several compounds share the 5-fluoropyrimidin-4-yl-piperazine motif, simple substitution of the heteroaryl group at the pyridazine 6-position profoundly alters both kinase selectivity and cellular growth inhibition potency. For example, the pyridine analog (CAS 2380173-17-9) and the pyrazole analog (CAS 2548995-25-9) differ by a single heteroatom, yet similar modifications in the piperazinylpyrimidine class have been shown to shift the kinase targeting signature between PDGFR, CK1, RAF, and KIT family members [1]. The furan-2-yl group present in the target compound introduces distinct electronic and steric properties that cannot be replicated by pyridine, pyrazole, or phenyl isosteres, directly impacting target engagement and cellular selectivity .

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine: Quantitative Differentiation Evidence Against Closest Analogs


Pyridazine Core vs. Pyrimidine Core: Kinase Selectivity Profile Differentiation

The target compound bears a pyridazine core, whereas the most extensively characterized congeneric series (Shallal & Russu, 2011) employs a pyrimidine core. In that pyrimidine series, compound 4 displayed selective binding to PDGFRA and KIT mutants over wild-type isoforms, and compound 15 was a potent growth inhibitor of MDA-MB-468 triple-negative breast cancer cells [1]. Because the pyridazine ring alters the hydrogen-bonding pattern and electron distribution relative to pyrimidine, it is expected to modulate kinase selectivity; however, no direct head-to-head data are available. This evidence is therefore classified as a class-level inference.

Kinase inhibitor Anticancer Selectivity profile

Heteroaryl Substituent: Furan-2-yl vs. Pyridin-2-yl vs. Pyrazol-1-yl Structural and Predicted Property Differentiation

Three direct analogs exist that differ only in the 6-position heteroaryl group: the target compound (furan-2-yl, CAS 2380187-99-3), the pyridine analog (pyridin-2-yl, CAS 2380173-17-9), and the pyrazole analog (pyrazol-1-yl, CAS 2548995-25-9) [1]. The furan oxygen is a weaker hydrogen-bond acceptor than pyridine nitrogen and lacks the N–H donor potential of pyrazole, leading to different target–ligand interaction profiles. Calculated logP and polar surface area values differ systematically: the furan analog is predicted to be slightly more lipophilic than the pyridine analog, which can influence membrane permeability and tissue distribution .

Structure–activity relationship Heteroaryl isostere Physicochemical properties

Patent-Assigned Therapeutic Indications Differentiate the Furan-Containing Series from VDAC-Targeted Piperazine Derivatives

The target compound falls within the generic scope of ABIVAX/CNRS/Institut Curie patents (e.g., WO2010146178) that claim use of pyridazine-, pyrimidine-, or pyrazine-containing compounds for preventing or treating cancer, AIDS, and premature aging [1]. In contrast, a separate class of piperazine derivatives (e.g., US20210040047A1) is explicitly directed toward VDAC oligomerization inhibition for apoptosis-related diseases [2]. The furan-2-yl pyridazine series has not been claimed in the VDAC patent family, indicating a distinct mechanism of action and therapeutic application space. No quantitative biological data for the exact compound are available in the public domain; this evidence is therefore classified as supporting evidence based on patent assignment.

Cancer AIDS Premature aging Therapeutic differentiation

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine: Highest-Value Procurement Scenarios Driven by Evidence


Kinase Selectivity Profiling of Pyridazine- vs. Pyrimidine-Based Chemotypes

Research groups seeking to diversify their kinase inhibitor libraries beyond the extensively characterized piperazinylpyrimidine series (Shallal & Russu, 2011) should prioritize this compound. The pyridazine core is expected to shift kinase selectivity relative to pyrimidine analogs, as evidenced by the distinct PDGFR/CK1/RAF/KIT targeting observed for pyrimidine-based compounds 4, 15, and 16 [1]. Procurement is justified for broad-panel kinase profiling (e.g., KINOMEscan) to map the selectivity fingerprint of the pyridazine scaffold.

Structure–Activity Relationship (SAR) Exploration Around the 6-Position Heteroaryl Group

The availability of three matched molecular pairs—furan-2-yl (target compound), pyridin-2-yl (CAS 2380173-17-9), and pyrazol-1-yl (CAS 2548995-25-9)—enables direct comparative SAR studies [1][2]. Procurement of all three analogs allows measurement of how the heteroaryl group affects kinase inhibition potency, cellular growth inhibition (e.g., NCI-60 panel), and physicochemical properties such as logD and solubility.

Cancer Cell Line Screening Within the ABIVAX Therapeutic Indication Space

Given the ABIVAX patent family's claims covering cancer, AIDS, and premature aging [1], this compound is a candidate for targeted screening in oncology panels that include triple-negative breast cancer (MDA-MB-468) and other cell lines sensitive to piperazinylpyrimidine/piperazinylpyridazine chemotypes. Procurement for in-house oncology screening programs is supported by the patent-defined therapeutic scope and the precedent of the pyrimidine series's activity in MDA-MB-468 cells.

Differentiation from VDAC-Targeted Piperazine Chemotypes

For laboratories investigating mitochondrial dysfunction or apoptosis, this compound serves as a negative-control chemotype distinct from the VDAC-targeted piperazine series (US20210040047A1) [1]. Because the furan-2-yl pyridazine series is claimed under a different patent family with different therapeutic indications, it is unlikely to inhibit VDAC oligomerization, making it valuable for mechanistic specificity studies.

Quote Request

Request a Quote for 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.